molecular formula C21H16ClN3O5S B2920856 2-(3-chloro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 866867-48-3

2-(3-chloro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2920856
CAS RN: 866867-48-3
M. Wt: 457.89
InChI Key: UGKBDNRUJVUITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClN3O5S and its molecular weight is 457.89. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorination Reactions

Chlorination processes involving compounds like 2H-1,2,4-benzothiadiazine 1,1-dioxide show the formation of various derivatives, indicating its utility in organic synthesis and heterocyclic chemistry. King et al. (1971) investigated the chlorination of such compounds, leading to products like o-formylbenzenesulfonyl chloride and chlorosultine derivatives. This demonstrates the compound's reactivity and potential applications in synthesizing new chemical entities (King et al., 1971).

Cyclization and Ring Formation

The compound's ability to undergo cyclization and ring formation is significant. For instance, Bates and Li (2002) found that treating 4-methyl-2-(2-nitrobenzyl)-2H-1,4-benzothiazin-3(4H)-one with SnCl2 in ethanol led to unexpected products, highlighting the compound's versatility in organic reactions. These findings suggest its role in developing novel heterocyclic systems with potential pharmacological applications (Bates & Li, 2002).

Herbicide Studies

In agricultural research, derivatives of 2H-1,2,4-benzothiadiazin are explored for their herbicidal properties. Laganà et al. (2002) developed methods for determining such herbicides in environmental waters, indicating their application in agriculture and environmental monitoring (Laganà et al., 2002).

Photocatalytic Oxidation Studies

The compound's derivatives are also studied in photocatalytic oxidation processes. Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives on TiO2 photocatalysts under O2 atmosphere, suggesting the compound's utility in catalysis and chemical transformation research (Higashimoto et al., 2009).

Pharmaceutical Research

In the pharmaceutical sector, Fülöpová et al. (2015) reported an efficient synthesis of benzothiazine 1,1-dioxides via ring contraction of related compounds. This synthesis method has implications for developing pharmacologically relevant derivatives (Fülöpová et al., 2015).

Solid-Phase Synthesis

Makino, Nakanishi, and Tsuji (2003) developed the first solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, showcasing the compound's role in facilitating new drug discovery through various bioactivities (Makino, Nakanishi, & Tsuji, 2003).

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S/c1-14-9-10-16(12-18(14)22)24-21(26)23(13-15-5-4-6-17(11-15)25(27)28)19-7-2-3-8-20(19)31(24,29)30/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKBDNRUJVUITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.